Dansyl Chloride-d6
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Overview
Description
Dansyl Chloride-d6 is a stable isotope labelled compound with the molecular formula C12 2H6 H6 Cl N O2 S and a molecular weight of 275.78 . It is used as a reagent in synthetic chemistry . It is also known as the deuterium labeled 3-Mercapto-3-methylbutan-1-ol .
Synthesis Analysis
Dansyl Chloride-d6 can be synthesized through various methods. One such method involves the reaction of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray . Another method involves the reaction of dansyl-chloride with 1,1-diphenylhydrazine and methoxyamine .Molecular Structure Analysis
The molecular structure of Dansyl Chloride-d6 can be analyzed using various spectroscopic techniques . The structure is characterized by a sulfonyl chloride group which is electrophilic and can be attacked by a nucleophilic oxygen atom or nitrogen atom .Chemical Reactions Analysis
Dansyl Chloride-d6 is known to participate in various chemical reactions. For instance, it undergoes accelerated nucleophilic substitution reactions with aniline . It also reacts with primary amines and hydroxyl groups .Physical And Chemical Properties Analysis
Dansyl Chloride-d6 has a molecular weight of 275.78 . More detailed physical and chemical properties can be obtained from specialized databases .Scientific Research Applications
Fluorescent Labeling of Proteins and Peptides : Dansyl Chloride is used for providing fluorescent "handles" for studying proteins. It is useful in determining amino acid sequences of small peptides and reacts with various bases, forming derivatives of differing stabilities (Gray, 1967).
Quantitative Analysis or Structural Studies of Complex Molecules : It serves as a fluorescent probe for analyzing complex molecules, including aromatic, aliphatic, and medicinal carboxylic acid compounds (Bartzatt, 2003).
Improving Mass Spectral Sensitivity of Alcohols : Dansyl Chloride is effective for enhancing the mass spectral sensitivity of unactivated alcohols, useful in liquid chromatography-mass spectrometry (LC-MS) (Tang & Guengerich, 2010).
Studying Metabolites : It has been used to study the reactivity of various metabolites, demonstrating its versatility in biochemical research (Kaul, Conway, & Clark, 1970).
Immunologic Research : Dansyl Chloride plays a role in immunologic tolerance studies, particularly in experiments involving guinea pigs (Friedlaender & Baer, 1972).
End-group Analysis in Peptides and Proteins : It is commonly used for amino-terminal analysis and sequence determination in peptides and proteins (Gray, 1972).
Studying Reaction Rates with Amino Acids and Peptides : Dansyl Chloride's reaction rates with water, amino acids, and peptides provide insights into optimal conditions for dansylation (Gros & Labouesse, 2005).
Micro-Determination of Amino Acids and Related Compounds : It facilitates the micro-determination of amino acids and related compounds in biological samples (Neuhoff, 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDXVDYUQZHFPV-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl Chloride-d6 |
Citations
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